2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Overview
Description
“2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the linear formula C9H11ClF3NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Photolysis Research
- Research on 3-(4-tolyl)-3-(trifluoromethyl)diazirine demonstrated that photolysis can lead to photoproducts consistent with the intermediacy of a singlet carbene, highlighting a potential use of similar compounds in photochemical studies (Platz et al., 1991).
Synthetic Chemistry
- A study on the synthesis of [1‐(Methoxymethylcarbamoyl)ethyl] Phosphonic Acid Bis‐(2,2,2‐trifluoroethyl) Ester demonstrates the compound's use as a useful intermediate in the synthesis of Z‐Unsaturated N‐Methoxy‐N‐Methylamides, relevant in organic synthesis (Smith et al., 2005).
Enantioselective Metabolism
- A study on the metabolism of methoxychlor by human cytochromes P450 found significant differences in the formation of selective enantiomers by various P450 isoforms, suggesting a potential application in the study of enantioselective drug metabolism (Hu & Kupfer, 2002).
Antimicrobial Activity
- The synthesis and study of novel 1,2,4-Triazole Derivatives, including compounds synthesized from 2-(4-methoxyphenyl)ethanamine, showed moderate antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Ünlüer et al., 2019).
Environmental Degradation Studies
- The white rot fungus Phanerochaete chrysosporium was found to mineralize methoxychlor and metabolize it to various products, highlighting the use of related compounds in environmental degradation and fungal metabolism studies (Grifoll & Hammel, 1997).
Neuropharmacology
- Comparative neuropharmacology studies of NBOMe hallucinogens, analogs of 2,5-Dimethoxyphenethylamines, including N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine, reveal their potent 5-HT2A agonistic effects, suggesting applications in neuropharmacological research (Elmore et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCUAEBPHZKGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672130 | |
Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-77-3 | |
Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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